molecular formula C5H9N3O3 B580200 3-(Aminooxymethyl)piperazine-2,5-dione CAS No. 16561-95-8

3-(Aminooxymethyl)piperazine-2,5-dione

Cat. No.: B580200
CAS No.: 16561-95-8
M. Wt: 159.145
InChI Key: WECCJXYDLGOXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminooxymethyl)piperazine-2,5-dione is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with an aminooxymethyl group, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminooxymethyl)piperazine-2,5-dione can be achieved through a post-Ugi cascade reaction. This method involves the use of commercially available starting materials and mild reaction conditions. The Ugi reaction is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions and purification processes would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxymethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-(Aminooxymethyl)piperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminooxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of genes related to cell death and survival . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminooxymethyl)piperazine-2,5-dione is unique due to its aminooxymethyl substitution, which provides additional sites for chemical modification and enhances its versatility in various applications. This distinguishes it from other piperazine-2,5-dione derivatives and makes it a valuable compound for further research and development.

Properties

CAS No.

16561-95-8

Molecular Formula

C5H9N3O3

Molecular Weight

159.145

IUPAC Name

3-(aminooxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C5H9N3O3/c6-11-2-3-5(10)7-1-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9)

InChI Key

WECCJXYDLGOXOJ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)N1)CON

Synonyms

2,5-Piperazinedione, 3-[(aminooxy)methyl]-

Origin of Product

United States

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